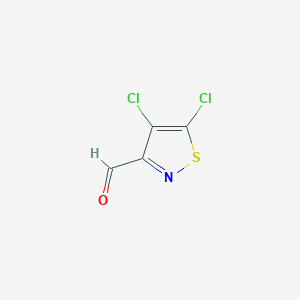

4,5-Dichloroisothiazol-3-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4,5-Dichloroisothiazol-3-carbaldehyde is a useful research compound. Its molecular formula is C4HCl2NOS and its molecular weight is 182.03 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivatives

The synthesis of 4,5-dichloroisothiazol-3-carbaldehyde often involves the formation of derivatives that can enhance its biological activity. Recent studies have demonstrated methods for synthesizing various derivatives through reactions with amino acids and other functional groups, leading to compounds with diverse pharmacological properties .

Table 1: Synthetic Pathways for Derivatives

| Derivative Type | Synthesis Method | Notable Properties |

|---|---|---|

| Amides and Esters | Reaction with 4,5-dichloroisothiazole-3-carboxylic acid | Antiviral and anticancer activities |

| 4H-Pyrans and 1,4-Dihydropyridines | Functionalization at position 3 | Antitumor and antibacterial properties |

| Metal Complexes | Coordination with Co(II) and Cu(II) | Cytotoxicity effects |

Biological Activities

The biological applications of this compound are extensive. Compounds derived from this scaffold have shown promising results in various therapeutic areas:

- Antimicrobial Activity : Derivatives exhibit significant antibacterial and antifungal properties. For instance, certain isothiazole derivatives have been evaluated for their effectiveness against pathogens like Staphylococcus aureus and Escherichia coli .

- Antiviral Properties : Some derivatives have demonstrated activity against viruses, including those responsible for poliovirus infections .

- Anticancer Effects : Research indicates that isothiazole derivatives can induce cytotoxicity in cancer cells, making them candidates for further development in oncology .

Table 2: Biological Activities of Derivatives

| Compound Type | Activity Type | Target Organism/Pathway |

|---|---|---|

| Isothiazole Derivatives | Antibacterial | Staphylococcus aureus |

| Isothiazole-Based Compounds | Antiviral | Poliovirus |

| Metal Complexes | Cytotoxicity | Human cancer cell lines |

Industrial Applications

In addition to its pharmaceutical potential, this compound finds applications in agrochemicals:

- Fungicides : The compound has been explored as a potential fungicide due to its ability to inhibit fungal growth effectively .

- Insecticides : Its derivatives have also been tested for insecticidal activity, providing a basis for the development of new agrochemical products .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of a series of isothiazole derivatives on human cancer cell lines. The results indicated that certain compounds led to significant cell death through apoptosis pathways. This highlights the potential of these derivatives in cancer therapy.

Case Study 2: Antimicrobial Efficacy

Research conducted on the antibacterial properties of synthesized isothiazole derivatives showed promising results against Gram-positive bacteria. The study emphasized the need for further optimization to enhance efficacy and reduce toxicity.

Properties

Molecular Formula |

C4HCl2NOS |

|---|---|

Molecular Weight |

182.03 g/mol |

IUPAC Name |

4,5-dichloro-1,2-thiazole-3-carbaldehyde |

InChI |

InChI=1S/C4HCl2NOS/c5-3-2(1-8)7-9-4(3)6/h1H |

InChI Key |

AEYRZYFKLNIPRT-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)C1=NSC(=C1Cl)Cl |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.